molecular formula C14H10O B1626653 7-Phenylbenzofuran CAS No. 35664-72-3

7-Phenylbenzofuran

Cat. No.: B1626653
CAS No.: 35664-72-3
M. Wt: 194.23 g/mol
InChI Key: OLNHAWPTYUFSLG-UHFFFAOYSA-N
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Description

7-Phenylbenzofuran, also known as 7-PBF, is a chemical compound that belongs to the benzofuran family. It has been studied extensively for its potential use in medicinal chemistry due to its diverse pharmacological properties.

Scientific Research Applications

Cholinesterase Inhibitory Activity

  • Synthesis and Molecular Docking : Hydroxylated 2-phenylbenzofuran derivatives, including modifications at the 7-position of the benzofuran scaffold, have shown potential as cholinesterase inhibitors. This research involved the synthesis, evaluation, and molecular docking studies of these compounds, highlighting their role in enzyme inhibition (Fais et al., 2019).

Antiprotozoal Activity

  • Cationic 2-Phenylbenzofurans : A series of cationically substituted 2-phenylbenzofurans demonstrated significant in vitro antiprotozoal properties against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some compounds in this series were found to be more effective than existing treatments like pentamidine (Bakunov et al., 2008).

Monoamine Oxidase Inhibition

  • Nitro- and Methoxy-Substituted Compounds : Nitro- and methoxy-substituted 2-phenylbenzofuran derivatives were synthesized and evaluated for their inhibitory activity on human monoamine oxidase (MAO). The study found specific derivatives to be potent inhibitors of MAO-A or MAO-B, highlighting their potential in treating neurodegenerative disorders (Delogu et al., 2021).

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

  • Benzofuran-7-Carboxamides : Research on benzofuran-7-carboxamides has indicated their potential as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair processes. This study developed various compounds with 2-substituents to explore their biological activities (Lee et al., 2012).

Fungitoxicity

  • Antifungal Activity : A study on the fungitoxicity of substituted 2-phenylbenzofurans showed that compounds with a hydroxy group displayed high antifungal activity. This work provides insights into the structural requirements for fungitoxicity in these compounds (Chamberlain & Carter, 1980).

Anticancer Properties

  • Cytotoxic Effects on Cancer Cells : Certain 2-arylbenzofuran derivatives were found to exhibit cytotoxic effects on human cancer cells. These compounds, derived from phytoestrogens, showed potential in chemoprevention and treatment of cancer, with specific compounds demonstrating high efficacy against multiple cancer cell lines (Katsanou et al., 2007).

Antidiabetic Activity

  • α-Glucosidase Inhibition and IAPP Aggregation : Hydroxylated 2-phenylbenzofuran compounds were investigated for their inhibitory activity against α-glucosidase and islet amyloid polypeptide (IAPP) aggregation, relevant in diabetes mellitus. Some compounds displayed significant inhibitory activity, with potential as antidiabetic drugs (Delogu et al., 2020).

Central Nervous System Agents

  • Spiro[isobenzofuran-1(3H),4'-piperidines] : Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their evaluation as potential central nervous system agents provide insights into their role in treating conditions like depression (Bauer et al., 1976).

Properties

IUPAC Name

7-phenyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNHAWPTYUFSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479507
Record name 7-Phenylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35664-72-3
Record name 7-Phenylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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